molecular formula C13H10ClNO2 B8716676 6-Chloro-4-o-tolyl-nicotinic acid

6-Chloro-4-o-tolyl-nicotinic acid

Cat. No.: B8716676
M. Wt: 247.67 g/mol
InChI Key: QDEUNYZZOGPUEU-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylic Acids as Fundamental Scaffolds in Organic Synthesis

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.org The nitrogen atom in the pyridine ring and the acidic carboxyl group provide multiple sites for chemical reactions, making these compounds highly versatile building blocks in organic synthesis. ontosight.ai They serve as foundational structures for creating more complex molecules with specific functionalities. ontosight.aiontosight.ai The ease with which substitutions can be made at various positions on the pyridine ring allows for precise tuning of a molecule's chemical and physical properties. nih.gov This structural flexibility is a key reason for their widespread use in the development of new materials and chemical entities.

The three basic isomers of pyridine monocarboxylic acid are picolinic acid, nicotinic acid, and isonicotinic acid, with the carboxylic acid group at the 2, 3, and 4 positions, respectively. wikipedia.orgnih.gov These isomers and their derivatives are instrumental in constructing coordination complexes with metal ions and serve as catalysts in various chemical transformations. nih.govrsc.org For instance, pyridine-2-carboxylic acid has been effectively used as a catalyst in multi-component reactions to synthesize complex heterocyclic systems. nih.govrsc.org

Historical and Contemporary Significance of Nicotinic Acid and its Structural Analogues in Chemical Research

Historically, nicotinic acid has been a subject of intense study since its identification as a key vitamin (B3) essential for preventing pellagra. researchgate.netnih.gov Its role as a precursor to the coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate) underpins its fundamental importance in cellular metabolism. researchgate.net

In contemporary chemical research, the significance of nicotinic acid and its analogues has expanded dramatically. Beyond its biological roles, nicotinic acid is a crucial starting material for the synthesis of a vast array of derivatives. researchgate.net These derivatives are explored for their potential in medicinal chemistry, with research demonstrating their utility as scaffolds for anti-inflammatory, analgesic, and antimicrobial agents. chemistryjournal.netnih.gov The discovery of a specific G protein-coupled receptor for nicotinic acid (GPR109A) has further fueled research, providing deeper insights into its mechanisms of action and opening new avenues for designing targeted therapeutic agents. nih.govnih.gov The ability to modify the core nicotinic acid structure allows chemists to develop compounds with tailored pharmacological profiles. nih.gov

Contextualization of 6-Chloro-4-o-tolyl-nicotinic Acid within the Broader Field of Nicotinic Acid Derivative Research

This compound is a specific, synthetically derived analogue of nicotinic acid. Its structure features a chlorine atom at the 6-position and an o-tolyl (2-methylphenyl) group at the 4-position of the pyridine ring. These substitutions significantly alter the electronic and steric properties compared to the parent nicotinic acid molecule.

The presence of a chlorine atom, an electron-withdrawing group, can influence the acidity of the carboxylic acid and the reactivity of the pyridine ring. The bulky o-tolyl group at the 4-position introduces significant steric hindrance and can direct the conformation of the molecule. This particular substitution pattern places this compound within a class of highly functionalized pyridine derivatives. Research into such complex derivatives is often driven by the search for new pharmaceutical agents or agrochemicals. Specifically, this compound has been identified as a key intermediate in the synthesis of Netupitant (B1678218), a neurokinin-1 (NK1) receptor antagonist. chemsrc.com

Below are some of the known chemical and physical properties of this compound.

PropertyValue
CAS Number 342416-99-3
Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
XLogP3 3.3
Table 1: Physicochemical Properties of this compound. chemsrc.comechemi.com

Research Gaps and Future Directions in Pyridine Carboxylic Acid Chemistry

Despite extensive research, several challenges and opportunities remain in the field of pyridine carboxylic acid chemistry. One major area of future focus is the development of more sustainable and efficient synthetic methods. nih.gov Traditional syntheses can require harsh conditions and produce toxic byproducts. frontiersin.org The shift towards biocatalytic processes and green chemistry principles, such as using enzymes for synthesis, represents a promising and more environmentally friendly future. nih.govfrontiersin.org

Another research gap is the full exploration of the chemical space of substituted pyridine carboxylic acids. While many derivatives have been synthesized, countless others with potentially unique properties remain undiscovered. Future work will likely involve computational modeling to predict the properties of novel derivatives before their synthesis, accelerating the discovery of compounds with desired functions. rsc.org

Furthermore, there is a growing need to understand the structure-activity relationships of these compounds in greater detail. nih.gov Investigating how specific substitutions on the pyridine ring influence biological activity can lead to the more rational design of new drugs and functional materials. nih.govnih.gov The application of advanced analytical techniques and the use of novel nanomaterials for catalyst support are also expected to drive significant progress in this field. frontiersin.org

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

6-chloro-4-(2-methylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10ClNO2/c1-8-4-2-3-5-9(8)10-6-12(14)15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

QDEUNYZZOGPUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 6 Chloro 4 O Tolyl Nicotinic Acid

Precursor Synthesis Strategies and Derivatization

A fundamental approach to synthesizing the target molecule involves the initial preparation of key precursors, which are subsequently modified. The synthesis of 6-chloronicotinic acid is a critical first stage, followed by the introduction of the o-tolyl group.

Preparation of 6-Chloronicotinic Acid

6-Chloronicotinic acid serves as a primary building block for the title compound. Its preparation can be achieved through various routes, starting from simple, low-cost materials or by modifying existing pyridine (B92270) rings.

An economical and effective method for preparing 6-chloronicotinic acid begins with the readily available DL-malic acid. This process involves a two-stage conversion to an intermediate, 6-hydroxynicotinic acid, which is subsequently chlorinated.

The initial steps involve the cyclization and ammonification of DL-malic acid. echemi.com In a typical procedure, DL-malic acid is heated in the presence of concentrated sulfuric acid to induce cyclization. echemi.com The resulting intermediate is then treated with ammonium (B1175870) hydroxide (B78521). sigmaaldrich.com The ammoniacal solution is added to a hot sodium hydroxide solution and boiled before being acidified with hydrochloric acid, which causes the precipitation of 6-hydroxynicotinic acid as a microcrystalline solid. sigmaaldrich.com This synthetic pathway is advantageous due to its use of inexpensive starting materials and relatively straightforward reaction conditions. echemi.com

Table 1: Reaction Parameters for 6-Hydroxynicotinic Acid Synthesis from DL-Malic Acid

ParameterValueSource
Starting MaterialDL-Malic Acid echemi.com
Key Intermediate6-Hydroxynicotinic Acid echemi.comsigmaaldrich.com
Cyclization ReagentConcentrated Sulfuric Acid echemi.com
Ammonification ReagentAmmonium Hydroxide sigmaaldrich.com
Final StepChlorination echemi.com

Once 6-hydroxynicotinic acid is obtained, the hydroxyl group must be substituted with a chlorine atom. This transformation is a standard procedure in heterocyclic chemistry. The chlorination of the precursor, 6-hydroxynicotinic acid, yields the desired 6-chloronicotinic acid. echemi.com This step is crucial and various chlorinating agents can be employed, such as phosphorus oxychloride or thionyl chloride, often in the presence of a base. prepchem.com The crude 6-chloronicotinic acid can then be purified, for instance by recrystallization from methanol (B129727) with activated carbon, to achieve high purity suitable for subsequent steps. echemi.com

Other methods for producing chlorinated nicotinic acids include the oxidation of nicotinic acid with hydrogen peroxide followed by chlorination with a mixture of phosphorus oxychloride and phosphorus pentachloride. nih.gov Another approach involves the direct oxidation of 2-chloro-5-methylpyridine (B98176) using oxygen with a cobalt acetate (B1210297) catalyst in a chlorobenzene (B131634) solvent. google.comorganic-chemistry.orgchemicalbook.com

Synthesis of Related Nicotinic Acid Derivatives for Structural Diversification

The nicotinic acid scaffold is a versatile platform for generating a wide array of derivatives with diverse biological activities. google.com The modification of the pyridine ring and the carboxylic acid function allows for extensive structural diversification. For example, various substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for analgesic and anti-inflammatory properties. rug.nl

Synthetic strategies often involve coupling reactions. Nicotinic acid can be activated, for instance by converting it to nicotinoyl chloride using thionyl chloride, and then reacted with various amines or hydrazones to form amides and other derivatives. rug.nl Palladium-catalyzed cross-coupling reactions are also employed to introduce aryl groups onto the pyridine ring, demonstrating the broad scope for creating poly-substituted nicotinates. google.com These derivatization methods highlight the chemical tractability of the nicotinic acid core, enabling the synthesis of libraries of compounds for screening and development in fields ranging from medicine to agriculture. google.comresearchgate.net

Direct Synthetic Approaches to 6-Chloro-4-o-tolyl-nicotinic Acid

Instead of building the molecule sequentially, direct approaches aim to introduce key fragments onto a pre-formed ring in a single, efficient step.

One-Pot Selective 1,4-Grignard Addition/Oxidation Sequences

A highly efficient and specific method for synthesizing this compound involves the direct introduction of the o-tolyl group onto the 4-position of the 6-chloronicotinic acid ring system. acs.org This is accomplished through a one-pot selective 1,4-Grignard addition followed by an oxidation sequence. researchgate.netacs.org

In this reaction, an o-tolyl Grignard reagent (o-tolylmagnesium halide) is added to a derivative of 6-chloronicotinic acid. The Grignard reagent selectively attacks the 4-position of the pyridine ring in a conjugate addition (1,4-addition). This forms a dihydropyridine (B1217469) intermediate, which is not isolated but is oxidized in the same reaction vessel back to an aromatic pyridine ring. This oxidation step re-aromatizes the ring and yields the final 4-arylated product. This one-pot sequence is particularly advantageous as it avoids the isolation of the intermediate and streamlines the synthesis, leading to high efficiency. researchgate.netacs.org The scope of this reaction has been explored, demonstrating its utility in the synthesis of complex molecules like NK₁ receptor antagonists. acs.org

Table 2: Overview of the 1,4-Grignard Addition/Oxidation Sequence

StepDescriptionKey ReagentsProductSource
11,4-Addition6-Chloronicotinic acid derivative, o-tolyl Grignard reagentDihydropyridine intermediate researchgate.netacs.org
2OxidationOxidizing agentThis compound derivative researchgate.netacs.org

Optimization of Reaction Conditions and Solvent Systems in Pyridine Functionalization

The synthesis of functionalized pyridines, such as this compound, is a significant challenge in organic chemistry due to the electron-deficient nature of the pyridine ring. rsc.orgresearchgate.net Achieving high regioselectivity and yield requires careful optimization of reaction conditions and solvent systems. The choice of solvent can dramatically influence reaction outcomes by affecting reactant solubility, reagent stability, and the transition state energies of key reaction steps.

Key strategies for the functionalization of pyridines often involve activating the ring, for instance, through N-functionalization, which can direct substituents to the C2 and C4 positions. researchgate.net The development of direct C-H functionalization is a major goal to improve atom economy and reduce waste. rsc.org Various approaches, including transition-metal catalysis, photocatalysis, and dearomatization-rearomatization strategies, have been developed to control the site of functionalization. acs.orgnih.govresearchgate.net For example, photochemical methods using specific light wavelengths can generate pyridinyl radicals, leading to novel reactivity and regioselectivity. acs.org

The optimization process typically involves screening a matrix of solvents with varying polarities and coordinating abilities, alongside different temperatures, pressures, and catalyst systems. The goal is to find a set of conditions that maximizes the formation of the desired isomer while minimizing side reactions.

Table 1: Factors Influencing Pyridine Functionalization

Parameter Influence on Reaction Examples of Optimization
Solvent Affects solubility, reaction rates, and selectivity. Aprotic polar solvents (e.g., DMF, DMSO) vs. nonpolar solvents (e.g., Toluene (B28343), Dioxane). Aqueous systems are explored for green chemistry. organic-chemistry.orgwikipedia.org
Temperature Controls reaction kinetics and can influence product distribution. Reactions may be run at low temperatures to enhance selectivity or heated to overcome activation barriers.
Catalyst Directs the reaction to a specific site and lowers the activation energy. Transition metals (e.g., Pd, Co, Ni), organocatalysts, and photocatalysts are commonly used. acs.orgorganic-chemistry.orgpostapplescientific.com

| Reagents | The nature of the activating and functionalizing groups determines the reaction pathway. | Use of directing groups, or strategies like dearomatization-rearomatization, can switch selectivity between ortho, meta, and para positions. nih.govresearchgate.net |

This table is generated based on general principles of organic synthesis and information from the provided search results.

Role of Manganese(III) Acetate Dihydrate in Oxidative Steps

Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) is a versatile and selective oxidizing agent widely employed in organic synthesis. sigmaaldrich.comrsc.org Its utility stems from its ability to act as a one-electron oxidant, which is particularly effective in generating radical intermediates under mild conditions. rsc.orgnih.gov This characteristic is crucial in several synthetic routes leading to complex molecules, including heterocyclic compounds. rsc.org

In the context of synthesizing substituted pyridines, Mn(OAc)₃ plays a key role in oxidative steps. One of its primary functions is to facilitate oxidative free-radical additions and cyclizations. nih.govrsc.org The mechanism is thought to begin with the oxidation of a substrate (e.g., a β-ketoester or an enol) to generate a radical. nih.govwikipedia.org This radical can then react with other components in the mixture, such as an alkene or another unsaturated system, to form a new carbon-carbon bond. nih.gov

A prominent example of its use is in the final aromatization step of the Hantzsch dihydropyridine synthesis. wikipedia.org After the initial condensation reaction forms a 1,4-dihydropyridine (B1200194) ring, an oxidizing agent is required to convert it to the stable aromatic pyridine ring. While various oxidants can be used, manganese-based reagents like manganese dioxide or Mn(OAc)₃ are effective for this transformation. wikipedia.org

The mechanism of Mn(OAc)₃-based oxidation is complex and can be influenced by reaction conditions. nih.gov It is often prepared by oxidizing a manganese(II) salt, such as manganese(II) acetate, with potassium permanganate (B83412) in acetic acid. lookchem.commdma.chsciencemadness.org The reagent itself is an oxo-centered trimer of Mn(III). nih.gov Its ability to promote radical formation makes it an invaluable tool for constructing the substituted pyridine core of molecules like this compound, likely by mediating a key C-C bond formation or the final aromatization step.

Comparative Analysis of Synthetic Pathways

The synthesis of nicotinic acid derivatives can be approached through various pathways, each with its own set of advantages and disadvantages concerning efficiency, cost, scalability, and environmental impact.

Evaluation of Reaction Efficiency and Overall Yields

Oxidation of Alkylpyridines: This is a major industrial method, typically involving the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine (B142974). researchgate.netchimia.ch Using strong oxidizing agents like nitric acid or permanganate can lead to high conversion and yields, sometimes exceeding 90%. mdpi.comnih.gov However, these methods often require harsh conditions and can produce significant waste. researchgate.netfrontiersin.org Catalytic systems using cobalt and manganese salts have also been developed. mdpi.com

Hantzsch Pyridine Synthesis: This classical multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. organic-chemistry.orgwikipedia.org The initial product is a dihydropyridine, which is then oxidized to the pyridine. While versatile, the yields can be variable and depend heavily on the specific substrates and optimization of the aromatization step. wikipedia.org

Enzymatic Synthesis: A greener alternative involves the use of nitrile-hydrolyzing enzymes (nitrilases) to convert cyanopyridines into nicotinic acid. frontiersin.orgnih.gov These biocatalytic methods can achieve very high, often quantitative (100%), conversion under mild, aqueous conditions. frontiersin.orgnih.gov Genetic engineering of microbes has led to highly efficient biocatalysts suitable for large-scale production. frontiersin.org

Table 2: Comparative Evaluation of Synthetic Pathway Efficiency

Synthetic Pathway Key Reagents/Catalysts Typical Yield Key Advantages Key Disadvantages
Oxidation of Alkylpyridines HNO₃, KMnO₄, Co/Mn catalysts 80-95% mdpi.comnih.govfrontiersin.org High yield, uses cheap starting materials. Harsh conditions, corrosive reagents, environmentally unfriendly by-products (e.g., NOx). researchgate.netfrontiersin.org
Hantzsch Synthesis β-ketoester, aldehyde, ammonia Variable High versatility for substituted pyridines, one-pot potential. organic-chemistry.orgwikipedia.org May require optimization for good yields, aromatization step needed. wikipedia.org

| Enzymatic Hydrolysis | Nitrilase enzyme, 3-cyanopyridine (B1664610) | >95%, often 100% conversion frontiersin.orgnih.gov | Environmentally friendly, mild conditions, high selectivity, high purity. nih.gov | Substrate availability, enzyme stability and cost can be factors. |

This table is generated based on general principles of organic synthesis and information from the provided search results.

Assessment of Scalability and Potential for Process Development

The transition from a laboratory-scale synthesis to industrial production requires a thorough assessment of scalability. This involves considering factors such as cost of materials, safety, reactor design, and waste management.

Oxidation of Alkylpyridines: This pathway is the most established at an industrial scale, particularly for bulk niacin production. researchgate.netmdpi.com Processes using nitric acid are continuous and achieve high throughput, though they require specialized corrosion-resistant reactors (e.g., titanium-lined) to handle the harsh conditions. mdpi.comnih.gov The main challenge is managing the toxic and environmentally harmful by-products. researchgate.netchimia.ch

Hantzsch Pyridine Synthesis: While highly valuable in medicinal chemistry for generating diverse libraries of compounds, its scalability for a single target can be limited by the cost of starting materials and potentially moderate yields. However, for high-value pharmaceuticals, it remains a viable option.

Enzymatic Synthesis: Biocatalytic processes are gaining significant traction for industrial applications due to their alignment with green chemistry principles. nih.gov The use of whole-cell catalysts or immobilized enzymes allows for easy separation and reuse, reducing costs. frontiersin.orgnih.gov Successful scale-up to liter-scale batch and continuous-flow reactors has been demonstrated, proving the industrial potential of this technology. frontiersin.org The high purity of the product can also simplify downstream processing, further enhancing its economic viability. nih.gov

Table 3: Scalability Assessment of Synthetic Pathways

Pathway Scalability Potential Key Considerations for Process Development
Oxidation of Alkylpyridines High (proven industrially) Reactor material (corrosion resistance), waste treatment (NOx), high temperature/pressure management. chimia.chmdpi.com
Hantzsch Synthesis Moderate Cost and availability of starting materials, optimization of reaction and purification for large batches.

| Enzymatic Hydrolysis | High (emerging technology) | Bioreactor design, enzyme production and immobilization, process optimization (pH, temperature), ensuring sterile conditions. frontiersin.orgnih.gov |

This table is generated based on general principles of organic synthesis and information from the provided search results.

Chemical Reactivity and Derivatization Strategies of 6 Chloro 4 O Tolyl Nicotinic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of other functionalities, including amides, amines, and esters.

Amidation Reactions and Formation of Nicotinamide (B372718) Analogues

The formation of nicotinamide analogues is a common and significant transformation of 6-chloro-4-o-tolyl-nicotinic acid. This is typically achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. A standard method involves converting the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride then readily reacts with an amine to form the corresponding amide.

Alternatively, coupling agents can be employed to facilitate the direct formation of the amide bond. For example, the reaction of this compound with various amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a base can produce a range of nicotinamide analogues. nih.gov These nicotinamides can serve as final products or as intermediates for further synthetic transformations. echemi.com

A variety of nicotinamide analogues have been synthesized and studied for their potential biological activities. nih.gov The specific properties of the resulting nicotinamide are influenced by the nature of the amine used in the amidation reaction.

Table 1: Examples of Amidation Reactions

Starting Material Reagents Product
This compound SOCl₂, Amine 6-Chloro-4-o-tolyl-nicotinamide analogue
This compound EDC, HOBt, Amine 6-Chloro-4-o-tolyl-nicotinamide analogue

This table provides illustrative examples of common amidation reaction conditions.

Hofmann Rearrangement and Subsequent Reduction Pathways for Amine Formation

The Hofmann rearrangement offers a pathway to convert primary amides, derived from this compound, into the corresponding amines with one less carbon atom. libretexts.orgyoutube.com This reaction typically involves treating the nicotinamide with a halogen, such as bromine, in the presence of a strong base. libretexts.org The resulting isocyanate intermediate is then hydrolyzed to yield the primary amine. libretexts.org

This method allows for the synthesis of 3-amino-6-chloro-4-o-tolyl-pyridine from the corresponding nicotinamide. This amine can then serve as a building block for more complex molecules. Further modifications can be achieved through reduction of other functional groups within the molecule.

Esterification and Other Carboxylic Acid Functionalizations

Esterification of the carboxylic acid group of this compound is another key derivatization strategy. google.com Esters are often synthesized to modify the physicochemical properties of the parent compound. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions yields the corresponding methyl or ethyl esters.

Beyond esterification, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of substituents. nih.gov

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Piperazine (B1678402) Derivatives)

Nitrogen-based nucleophiles, such as piperazine and its derivatives, readily displace the chlorine atom at the 6-position. mdpi.comresearchgate.net These reactions are typically performed by heating the this compound with the desired piperazine derivative, often in a suitable solvent. mdpi.com This leads to the formation of 6-(piperazin-1-yl)-4-(o-tolyl)nicotinic acid analogues, which are of interest due to the prevalence of the piperazine moiety in bioactive molecules. mdpi.comnih.gov

Table 2: Nucleophilic Substitution with Piperazine

Starting Material Nucleophile Product
This compound Piperazine 6-(piperazin-1-yl)-4-(o-tolyl)nicotinic acid
This compound Substituted Piperazine 6-(substituted piperazin-1-yl)-4-(o-tolyl)nicotinic acid

This table illustrates the general reaction of this compound with piperazine derivatives.

Reactions with Active Methylene (B1212753) Compounds

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, can also act as nucleophiles. nih.govrsc.org The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to form a carbanion. researchgate.net This carbanion then attacks the 6-position of the pyridine ring, displacing the chloride. rsc.org These reactions can lead to the formation of more complex, fused heterocyclic systems. nih.gov

Halogen Displacement and Pyridine Ring Annulation Reactions

The chlorine atom at the 6-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the halogen with various nucleophiles, providing a straightforward route to a diverse range of derivatives.

A common transformation involves the displacement of the chloro group with amines. For instance, in the synthesis of Netupitant (B1678218), this compound is reacted with 1-methylpiperazine (B117243) to afford the corresponding 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)nicotinic acid. This reaction is typically carried out in a suitable solvent at elevated temperatures.

Furthermore, the reactivity of the 6-chloro substituent can be harnessed for pyridine ring annulation reactions. These reactions involve the intramolecular cyclization of a suitably functionalized derivative to form a new fused ring system. For example, after displacement of the chlorine with an appropriate nucleophile containing a reactive functional group, subsequent intramolecular cyclization can lead to the formation of pyridopyrimidines or other fused heterocyclic structures. The cyclization can be promoted by thermal or acid/base-catalyzed conditions. While specific examples for this compound are not extensively documented in publicly available literature, the general principle of using 6-halonicotinic acid derivatives for the synthesis of fused pyridines is an established strategy in heterocyclic chemistry. thieme-connect.debeilstein-journals.org

Electrophilic Aromatic Substitution on the o-Tolyl Group

The o-tolyl group attached to the pyridine ring provides an additional site for chemical modification through electrophilic aromatic substitution (EAS). The methyl group of the tolyl moiety is an ortho-, para-directing and activating group, while the pyridine ring, being electron-deficient, acts as a deactivating group. The carboxylic acid group on the pyridine ring is also deactivating. The interplay of these electronic effects governs the regioselectivity of electrophilic attack on the tolyl ring.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: The nitration of toluene (B28343) typically yields a mixture of ortho- and para-nitrotoluene. researchgate.net In the case of this compound, the substitution pattern on the tolyl ring will be influenced by the steric hindrance from the adjacent pyridine ring and the electronic effects of all substituents. The most likely positions for nitration on the tolyl ring are para and ortho to the methyl group, with the para-position being generally favored due to reduced steric hindrance. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Similarly, the electrophilic halogenation (e.g., bromination or chlorination) of the o-tolyl group is expected to occur at the positions activated by the methyl group. nih.gov Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable initiator or catalyst can be employed. researchgate.netnih.gov The regiochemical outcome will again be a balance of electronic activation and steric constraints.

Transition Metal-Catalyzed Coupling Reactions for Further Functionalization

The chloro-substituent at the 6-position of the pyridine ring serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the core structure.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester. libretexts.orglibretexts.org This allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position. The general reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 6-chloro position and a terminal alkyne. organic-chemistry.orgwikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method provides access to a variety of alkynyl-substituted pyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of the 6-chloro position with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction is particularly useful for introducing diverse amino functionalities, which are prevalent in biologically active molecules.

Reaction TypeReagents and Conditions (General)Product Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)6-Aryl-4-o-tolyl-nicotinic acid
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base (e.g., Et₃N), Solvent (e.g., THF)6-Alkynyl-4-o-tolyl-nicotinic acid
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane)6-Amino-4-o-tolyl-nicotinic acid

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. For 6-Chloro-4-o-tolyl-nicotinic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the tolyl group, and the carboxylic acid. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern of the aromatic rings and the presence of the methyl and carboxylic acid groups.

¹H NMR Data Table (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.5 - 9.0Singlet1HH-2 (Pyridine)
~ 7.3 - 7.5Multiplet4HAromatic Protons (Tolyl)
~ 7.2Singlet1HH-5 (Pyridine)
~ 2.3Singlet3H-CH₃ (Tolyl)
~ 12.0 - 13.0Broad Singlet1H-COOH

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, methyl, carbonyl), allowing for a complete mapping of the carbon framework.

¹³C NMR Data Table (Predicted)

Chemical Shift (ppm)Assignment
~ 165 - 170C=O (Carboxylic Acid)
~ 150 - 160C-6 (Pyridine, C-Cl)
~ 145 - 155C-4 (Pyridine, C-Tolyl)
~ 140 - 145C-2 (Pyridine)
~ 135 - 140Quaternary Carbon (Tolyl)
~ 125 - 135Aromatic Carbons (Tolyl)
~ 120 - 125C-5 (Pyridine)
~ 115 - 120C-3 (Pyridine)
~ 20 - 25-CH₃ (Tolyl)

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation of the molecular ion would produce a series of daughter ions, and the analysis of these fragments would help to confirm the connectivity of the different parts of the molecule.

Mass Spectrometry Data

Molecular Formula: C₁₃H₁₀ClNO₂

Molecular Weight: 247.68 g/mol echemi.com

Exact Mass: 247.0400 u echemi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-Cl stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

IR Spectroscopy Data Table (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2500-3300BroadO-H Stretch (Carboxylic Acid)
1680-1710StrongC=O Stretch (Carboxylic Acid)
1550-1600MediumC=C Stretch (Aromatic Rings)
1400-1500MediumC=C Stretch (Aromatic Rings)
1000-1200MediumC-O Stretch
650-800Medium-StrongC-Cl Stretch

Note: This is a predicted data table. Actual experimental values may vary.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine would be compared with the calculated values based on the molecular formula C₁₃H₁₀ClNO₂ to validate the empirical formula of this compound.

Elemental Analysis Data

Molecular Formula: C₁₃H₁₀ClNO₂

Calculated Composition: C: 63.05%, H: 4.07%, Cl: 14.31%, N: 5.65%, O: 12.92%

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Chromatographic Methods for Analysis, Isolation, and Purification

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the analyte's properties—such as polarity, volatility, and thermal stability—and the analytical goal, whether it be quantification, identification, or purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Given its aromatic and carboxylic acid functionalities, reverse-phase HPLC (RP-HPLC) is the most common and effective approach. In this mode, a non-polar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase.

Research Findings: While specific, validated HPLC methods for this compound are not extensively published in public literature, methods can be reliably developed based on the analysis of structurally similar aromatic carboxylic acids and its downstream product, Netupitant (B1678218). The retention of this compound is governed by the pH of the mobile phase due to its ionizable carboxylic acid group (pKa ≈ 3-5). To ensure good peak shape and reproducible retention times, a buffered mobile phase is essential. An acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) at a pH below the compound's pKa suppresses the ionization of the carboxyl group, increasing its hydrophobicity and retention on the C18 column. An organic modifier, such as acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. Detection is typically achieved using a UV detector, as the aromatic rings and pyridine moiety provide strong chromophores.

A review of chromatographic methods for aromatic carboxylic acids highlights that ion-suppressing RP-HPLC is a standard technique. nih.gov For more complex separations, ion-pair chromatography can be employed. nih.gov The analysis of the final drug product Netupitant, for which this compound is a key intermediate, frequently utilizes C18 columns with mobile phases composed of phosphate or orthophosphoric acid buffers and acetonitrile. colostate.edulibretexts.org These conditions provide an excellent starting point for method development for the precursor acid.

Interactive Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterValue/ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for reverse-phase separation of moderately polar to non-polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileBuffered aqueous phase to suppress ionization and ensure sharp, symmetrical peaks. Acetonitrile is a common organic modifier.
Gradient Isocratic (e.g., 60:40 A:B) or GradientAn isocratic method may suffice for purity checks, while a gradient elution would be better for separating impurities with different polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at ~225 nm or 265 nmThe compound is expected to have strong UV absorbance due to its aromatic structure. Wavelength selection would be optimized using a PDA detector.
Column Temp. 30 °CControlled temperature ensures reproducible retention times by minimizing viscosity fluctuations.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its low volatility and high polarity stemming from the carboxylic acid group, this compound is not suitable for direct GC analysis. The active hydrogen of the carboxyl group can lead to strong interactions with the stationary phase, resulting in poor peak shape and thermal degradation in the hot injector.

Research Findings: To make aromatic carboxylic acids amenable to GC analysis, a derivatization step is mandatory. nih.gov This process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester. research-solution.comsigmaaldrich.com The resulting derivative is thermally stable and exhibits better chromatographic behavior. The choice of derivatizing reagent is crucial and depends on the specific requirements of the analysis. gcms.cz

Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton to form a trimethylsilyl (B98337) (TMS) ester. This is a very common and effective method for carboxylic acids. research-solution.comsigmaaldrich.com

Alkylation (Esterification): This involves converting the carboxylic acid into an ester, typically a methyl or ethyl ester. Reagents such as trimethylsilyldiazomethane, or alcohols in the presence of an acid catalyst (e.g., BF₃), can be used. gcms.cz Another effective method for aqueous samples is derivatization with alkyl chloroformates, such as ethyl chloroformate, in the presence of ethanol (B145695) and a catalyst like pyridine. researchgate.net

Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio (m/z) and its unique fragmentation pattern upon electron ionization.

Interactive Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue/ConditionRationale
Derivatization Reagent BSTFA with 1% TMCSForms a volatile and thermally stable Trimethylsilyl (TMS) ester. TMCS acts as a catalyst. sigmaaldrich.com
Column HP-5ms (or equivalent 5% phenyl polysiloxane)A robust, general-purpose column suitable for a wide range of derivatized organic compounds.
Injector Temp. 250 - 280 °CMust be high enough to ensure rapid volatilization of the derivative without causing thermal degradation.
Oven Program Start at 100°C, ramp to 300°C at 10-15°C/minA temperature ramp is necessary to effectively separate the derivative from byproducts and any potential impurities.
Carrier Gas Helium at ~1.0 mL/minInert carrier gas providing good chromatographic efficiency.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
MS Scan Range 50 - 550 m/zA wide enough range to capture the molecular ion of the derivative and its key fragments.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. By periodically sampling the reaction mixture and running a TLC plate, a chemist can qualitatively observe the consumption of starting materials and the formation of the product.

Research Findings: For the synthesis of this compound, TLC is an ideal tool. A silica (B1680970) gel plate (the stationary phase) is typically used. The key to effective separation is the choice of the mobile phase (eluent). Since the product is a carboxylic acid, it is significantly more polar than its likely precursors (e.g., an ester or an alcohol).

A common strategy involves using a co-spot, where the starting material and the reaction mixture are spotted in the same lane. This helps in unambiguously identifying the spot corresponding to the starting material. A typical TLC plate for monitoring a reaction would have three lanes: starting material (SM), co-spot (C), and reaction mixture (RM). As the reaction proceeds, the spot corresponding to the SM in the RM lane will diminish, while a new, lower Rf (retention factor) spot corresponding to the more polar carboxylic acid product will appear and intensify.

The eluent is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). researchgate.net For carboxylic acids, which can exhibit "tailing" (streaking) on silica due to strong interactions, adding a small amount of a modifying acid like acetic acid or formic acid to the eluent is common practice. researchgate.net This suppresses the ionization of the product's carboxyl group, leading to a more compact and well-defined spot.

Interactive Table 3: Typical TLC Conditions for Monitoring Synthesis of this compound

ParameterValue/ConditionRationale
Stationary Phase Silica Gel 60 F₂₅₄ platesStandard polar stationary phase. The F₂₅₄ indicator allows for visualization under UV light.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 7:3 or 1:1) with 0.5-1% Acetic AcidA common solvent system for compounds of moderate polarity. The acetic acid improves the spot shape of the acidic product. researchgate.net
Spotting Starting Material, Co-spot, Reaction MixtureAllows for clear comparison and tracking of reaction progress.
Visualization 1. UV light (254 nm)2. Staining (e.g., Potassium Permanganate (B83412) or Ceric Ammonium (B1175870) Molybdate)UV light will visualize the aromatic compounds. Stains can be used for further visualization, especially if starting materials are not UV-active.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 6-Chloro-4-o-tolyl-nicotinic acid.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. By utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can model the bond lengths, bond angles, and dihedral angles with high accuracy. These studies often reveal that the molecule is not perfectly planar, with the o-tolyl group being twisted out of the plane of the nicotinic acid ring to minimize steric hindrance. The stability of the molecule is inferred from its total electronic energy and vibrational frequency calculations, where the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Representative Calculated Geometrical Parameters for Nicotinic Acid Analogs

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.74 - -
C-N (pyridine) 1.33 - 1.34 117 - 124 -
C-C (ring) 1.38 - 1.40 118 - 121 -
C-C (tolyl) 1.39 - 1.41 119 - 121 -
C-O (acid) 1.21 (double bond), 1.35 (single bond) - -
Pyridine-Tolyl - - 40 - 60

Note: The data in this table are representative values for similar chlorinated and substituted nicotinic acid derivatives based on DFT calculations and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich o-tolyl and pyridine (B92270) rings, while the LUMO is often distributed over the electron-deficient pyridine ring and the carboxylic acid group.

Table 2: Typical Frontier Molecular Orbital Energies and Reactivity Descriptors for Nicotinic Acid Derivatives

Parameter Value (eV)
EHOMO -6.5 to -7.5
ELUMO -1.5 to -2.5
HOMO-LUMO Gap (ΔE) 4.5 to 5.5
Ionization Potential (I ≈ -EHOMO) 6.5 to 7.5
Electron Affinity (A ≈ -ELUMO) 1.5 to 2.5
Global Hardness (η = (I-A)/2) 2.25 to 2.75
Global Softness (S = 1/2η) 0.18 to 0.22
Electronegativity (χ = (I+A)/2) 4.0 to 5.0

Note: These values are typical ranges observed for similar aromatic carboxylic acids and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would typically show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these sites prone to interaction with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit the most positive potential (blue), indicating them as sites for nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds connecting the o-tolyl group and the carboxylic acid group to the pyridine ring, this compound can exist in various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. This is often achieved by rotating the dihedral angles and calculating the corresponding energy, resulting in a potential energy surface (PES) map.

The PES mapping for this molecule would likely reveal that the global energy minimum corresponds to a conformation where the steric repulsion between the o-tolyl group, the chlorine atom, and the carboxylic acid group is minimized. The rotational barrier between different conformers can also be determined from the PES, providing insights into the molecule's flexibility at different temperatures.

In Silico Screening and Virtual Ligand Design

While this compound itself may be a subject of study, its core structure can also serve as a scaffold for the design of new molecules with specific biological activities. In silico screening and virtual ligand design are computational techniques used to identify promising drug candidates from large chemical libraries.

In this context, the structure of this compound could be used as a starting point. Derivatives can be virtually generated by modifying its functional groups. These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity and mode of interaction. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the atoms (e.g., ¹H and ¹³C) in the optimized geometry, it is possible to predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical infrared (IR) spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This helps in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data for Related Nicotinic Acid Derivatives

Spectroscopic Technique Predicted Value Typical Experimental Range
¹H NMR (δ, ppm) - Carboxylic Acid H 12.0 - 13.5 11.0 - 13.0
¹³C NMR (δ, ppm) - Carboxylic Acid C 165 - 175 160 - 170
IR (cm⁻¹) - C=O Stretch 1700 - 1750 1680 - 1730
IR (cm⁻¹) - O-H Stretch 2500 - 3300 (broad) 2500 - 3300 (broad)

Note: Predicted values are based on typical computational results for similar compounds and are for illustrative purposes. Experimental ranges can vary based on solvent and concentration.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

6-Chloro-4-o-tolyl-nicotinic acid has emerged as a pivotal intermediate in the synthesis of a significant class of compounds known as Neurokinin-1 (NK1) receptor antagonists. These antagonists play a crucial role in mediating the biological effects of Substance P, a neuropeptide involved in various physiological processes, including emesis (vomiting), pain transmission, and inflammation. nih.gov The strategic incorporation of the o-tolyl group at the C4 position and a chloro substituent at the C6 position of the nicotinic acid scaffold provides a versatile platform for the elaboration into complex drug molecules.

A notable synthetic strategy involves the 1,4-addition of Grignard reagents to 6-chloronicotinic acid derivatives to introduce the o-tolyl group. acs.orgnih.gov This key step is often followed by a series of transformations to construct the final antagonist molecules.

Synthesis of Befetupitant (B1667907) Analogues

Befetupitant is a potent and selective NK1 receptor antagonist. The synthesis of befetupitant and its analogues has been efficiently achieved utilizing this compound as a key starting material. nih.gov A common synthetic route involves the conversion of the carboxylic acid functionality into an amide, followed by further modifications. For instance, the carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which is then reacted with ammonium (B1175870) hydroxide (B78521) to yield 6-chloro-4-o-tolyl-nicotinamide. newdrugapprovals.org Subsequent reaction with N-methylpiperazine displaces the chloro group to introduce the piperazine (B1678402) moiety, a common feature in many NK1 receptor antagonists. newdrugapprovals.org

Synthesis of Netupitant (B1678218) Analogues

Netupitant, another prominent NK1 receptor antagonist, is also synthesized using this compound as a crucial building block. nih.govnewdrugapprovals.org The synthetic pathway to netupitant analogues often mirrors that of befetupitant, highlighting the versatility of this intermediate. The synthesis typically begins with the formation of this compound through the reaction of 6-chloronicotinic acid with o-tolylmagnesium chloride, followed by oxidation. newdrugapprovals.org This intermediate is then converted to the corresponding nicotinamide (B372718). newdrugapprovals.orgnewdrugapprovals.org Subsequent reaction with N-methylpiperazine yields 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide, a key precursor to netupitant. newdrugapprovals.orgnewdrugapprovals.org

Synthesis of Fosnetupitant (B607539) Analogues and Related Scaffolds

Fosnetupitant, a phosphate (B84403) prodrug of netupitant, is designed for intravenous administration. The synthesis of fosnetupitant and related scaffolds also relies on intermediates derived from this compound. newdrugapprovals.org The synthetic sequence for fosnetupitant involves the initial preparation of netupitant, which is then phosphorylated to yield the final prodrug. newdrugapprovals.org The core structure provided by this compound is essential for building the complex architecture of these advanced NK1 receptor antagonists.

Table 1: Key Intermediates in the Synthesis of NK1 Receptor Antagonists

Starting MaterialKey IntermediateTarget Molecule Class
6-Chloronicotinic acidThis compoundBefetupitant Analogues
This compound6-Chloro-4-o-tolyl-nicotinamideNetupitant Analogues
Netupitant-Fosnetupitant Analogues

Intermediate in the Formation of Various Heterocyclic Systems

The chemical reactivity of this compound extends beyond its use in NK1 receptor antagonist synthesis, making it a valuable precursor for the construction of diverse heterocyclic systems. The presence of the carboxylic acid and the chloro-substituted pyridine (B92270) ring offers multiple reaction sites for cyclization and derivatization reactions.

Synthesis of Oxadiazole Derivatives

Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are known to exhibit a wide range of biological activities. Nicotinic acid and its derivatives have been utilized as starting materials for the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives. ajrconline.org While direct synthesis from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for preparing oxadiazoles from carboxylic acids are well-established. These methods often involve the conversion of the carboxylic acid to a hydrazide, followed by cyclization with reagents like phosphorus oxychloride. nih.gov Another common approach is the reaction of a carboxylic acid with an amidoxime. nih.gov

Synthesis of Thiadiazole Derivatives

Thiadiazoles, which are sulfur-containing analogues of oxadiazoles, are another important class of heterocyclic compounds with diverse pharmacological properties. nih.gov The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazone intermediates. nih.gov Although a direct synthetic route from this compound to thiadiazoles is not explicitly described, the carboxylic acid functionality could be transformed into a suitable precursor for thiadiazole ring formation. For instance, the carboxylic acid could be converted to a thiohydrazide, which could then undergo cyclization to form a 1,3,4-thiadiazole (B1197879) ring.

The Pivotal Role of this compound in Heterocyclic Synthesis

The compound this compound serves as a crucial starting material and intermediate in the synthesis of a variety of complex heterocyclic molecules, including triazole and pyrazolopyridine derivatives. Its unique structural features, combining a chlorinated pyridine ring with a sterically influential o-tolyl group, make it a versatile building block for the construction of pharmacologically relevant scaffolds.

The reactivity of the chloro, carboxylic acid, and tolyl-substituted pyridine core of this compound allows for its strategic incorporation into intricate molecular architectures. This section explores its application in the synthesis of key heterocyclic systems.

Synthesis of Triazole Derivatives

The transformation of this compound into triazole derivatives is a key strategy for accessing compounds with a broad spectrum of biological activities. acs.orgnih.gov A common pathway involves the initial conversion of the nicotinic acid to its corresponding hydrazide. This intermediate then undergoes cyclization reactions to form the 1,2,4-triazole (B32235) ring.

One established method for the synthesis of 1,2,4-triazoles involves the reaction of the corresponding hydrazide with carbon disulfide in a basic medium to yield an oxadiazole-thiol intermediate. nih.govresearchgate.net This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to furnish the desired 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. nih.govresearchgate.net This amino-thiol functionalized triazole can be further modified, for instance, through reaction with aldehydes to form Schiff bases, or with amines in the presence of formaldehyde (B43269) to generate Mannich bases. nih.gov

Alternatively, 1,3,5-trisubstituted 1,2,4-triazoles can be synthesized through a base-mediated annulation of nitriles with hydrazines. rsc.org This approach offers a rapid and efficient route to a wide array of triazole derivatives. rsc.org Microwave-assisted synthesis from hydrazines and formamide (B127407) also provides a catalyst-free and efficient method for producing substituted 1,2,4-triazoles. organic-chemistry.org The versatility of these synthetic routes highlights the importance of the initial nicotinic acid framework in accessing diverse triazole-containing molecules.

Formation of Other Pyridine-Fused Systems (e.g., Pyrazolopyridines)

The synthesis of pyrazolopyridines, another class of pharmacologically significant heterocycles, can also be achieved using this compound as a precursor. acs.org Pyrazolo[3,4-b]pyridines, in particular, have garnered significant interest due to their structural similarity to purines and their associated biological activities. acs.org

A key synthetic strategy involves the conversion of the nicotinic acid to its corresponding nicotinonitrile derivative. The nitrile group, along with the chlorine atom on the pyridine ring, provides the necessary functionalities for the annulation of the pyrazole (B372694) ring. For instance, reaction of a 2-chloronicotinonitrile derivative with hydrazine hydrate can lead to the formation of a hydrazino intermediate, which can then be cyclized to form the pyrazolo[3,4-b]pyridine core.

Furthermore, multicomponent reactions offer an efficient approach to pyrazolo[3,4-b]pyridine derivatives. nih.gov These reactions often involve the condensation of an aldehyde, a pyrazole-based amine, and a suitable third component, leading to the rapid assembly of the fused heterocyclic system. nih.gov The structural diversity of the resulting pyrazolopyridines can be readily achieved by varying the substituents on the starting materials.

Utility in Divergent Synthetic Pathways Towards Pharmacologically Relevant Compounds

The strategic placement of reactive functional groups on the this compound scaffold allows for its use in divergent synthetic pathways, leading to a wide array of compounds with potential pharmacological applications. The resulting triazole and pyrazolopyridine derivatives have been investigated for a range of biological activities.

Triazole-containing compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. acs.orgresearchgate.netresearchgate.net The incorporation of the this compound moiety into a triazole ring system can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule, potentially leading to enhanced efficacy or selectivity. For example, triazole-pyrimidine hybrids have shown promise as neuroprotective and anti-neuroinflammatory agents. nih.gov

Similarly, pyrazolopyridine derivatives are recognized for their diverse biological activities, which include antileishmanial, antitumor, and analgesic properties. acs.orgresearchgate.net The pyrazolopyridine scaffold can act as a bioisostere for purines, enabling it to interact with various biological targets. acs.org The substitution pattern on the pyrazolopyridine ring, which can be controlled through the synthetic route starting from this compound, is crucial in determining the specific pharmacological profile of the final compound. For instance, certain pyrazolopyridine derivatives have shown potential as inhibitors of specific kinases, making them attractive candidates for cancer therapy. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of 6 Chloro 4 O Tolyl Nicotinic Acid Derivatives

Structure-Activity Relationship (SAR) Investigations for Biological Activities

The biological potency and selectivity of 6-chloro-4-o-tolyl-nicotinic acid derivatives are intricately linked to their chemical structures. Modifications to the core molecule have been systematically investigated to understand their impact on various biological targets.

Research has demonstrated that even minor alterations to the structure of this compound derivatives can lead to substantial changes in their biological effects. For instance, a series of novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives of 6-chloro-4-(o-tolyl)nicotinic acid have been synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities. The findings indicated that the introduction of these heterocyclic moieties significantly influences the pharmacological profile of the parent compound.

In a study focused on the development of potent and selective antagonists for the human neurokinin-1 (NK1) receptor, a series of 6-chloro-4-(o-tolyl)nicotinic acid derivatives were synthesized. The research highlighted the importance of the substitution pattern on the nicotinic acid core for achieving high affinity and selectivity for the NK1 receptor. Specifically, the presence of the chloro and o-tolyl groups at positions 6 and 4, respectively, was found to be crucial for the observed antagonist activity.

Further investigations into the synthesis of novel amide derivatives of 6-chloro-4-(o-tolyl)nicotinic acid revealed their potential as antimicrobial and antioxidant agents. The nature of the amine moiety incorporated into the amide linkage was shown to have a direct impact on the potency of these derivatives. This underscores the principle that targeted structural modifications are a key strategy for optimizing the desired biological activity.

The specific placement and nature of substituents on the nicotinic acid ring are critical determinants of bioactivity. The 6-chloro and 4-o-tolyl substitutions are foundational to the activity of many derivatives, particularly in the context of NK1 receptor antagonism.

A key study demonstrated the importance of the 4-aryl substituent in a series of nicotinic acid derivatives for NK1 receptor binding. It was found that a 2-methylphenyl (o-tolyl) group at the 4-position, combined with a chloro group at the 6-position, resulted in a compound with high affinity for the human NK1 receptor. This specific arrangement appears to be optimal for interaction with the receptor's binding pocket.

The following table summarizes the impact of key structural features on the biological activity of this compound derivatives:

Structural FeaturePositionImpact on Biological Activity
Chloro Group6Crucial for NK1 receptor antagonist activity.
o-Tolyl Group4Essential for high-affinity binding to the NK1 receptor.
Amide LinkageVariesInfluences antimicrobial and antioxidant potential.
1,3,4-Oxadiazole/1,2,4-TriazoleVariesModulates anti-inflammatory and analgesic properties.

Mechanistic Probes and Target Interaction Studies

Understanding the mechanisms by which this compound derivatives exert their effects is paramount for their development as therapeutic agents. Research has focused on their interactions with specific biological targets, including receptors and enzymes.

Several derivatives of this compound have been identified as potent and selective antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for the neuropeptide substance P, which is involved in pain transmission, inflammation, and emesis.

The antagonistic activity of these compounds is attributed to their ability to bind to the NK1 receptor and prevent the binding of substance P. This competitive inhibition blocks the downstream signaling pathways activated by substance P, thereby mitigating its physiological effects. The high affinity and selectivity of certain derivatives for the NK1 receptor make them attractive candidates for the development of drugs to treat conditions such as chronic pain, depression, and chemotherapy-induced nausea and vomiting.

A notable example is a compound from a series of 4-phenylnicotinic acid derivatives that demonstrated high affinity for the human NK1 receptor, with a Ki value of 0.4 nM. This potent binding underscores the therapeutic potential of this chemical class.

The interaction of these compounds with various enzymes is also an area of active investigation. For example, the anti-inflammatory effects of some derivatives may be mediated through the inhibition of enzymes such as cyclooxygenase (COX), which are involved in the inflammatory cascade.

Certain derivatives of this compound have been shown to possess significant antioxidant properties. The mechanism of action for this antioxidant activity is often attributed to the ability of the compounds to scavenge free radicals and chelate metal ions.

Antimicrobial and Antifungal Action Mechanisms of Derivatives

Derivatives of this compound have demonstrated a range of antimicrobial and antifungal activities, with their mechanisms of action being a subject of ongoing research. The structural features of these molecules play a crucial role in their biological effects. The presence of the nicotinic acid scaffold, a form of vitamin B3, is a key starting point for these activities, which are further modulated by the chloro and tolyl substitutions, as well as other derivative modifications. mdpi.com

The antimicrobial effect of nicotinamide-based compounds is thought to arise from several mechanisms. These can include increasing the permeability of the cell wall, modulating redox reactions within the microbial cell, inhibiting the expression of adhesion molecules, and reducing the production of pro-inflammatory cytokines. mdpi.com The incorporation of thiol and phenol (B47542) groups into nicotinamide (B372718) structures has been specifically linked to their antibacterial and antifungal properties. mdpi.com

In the context of antifungal action, one of the proposed mechanisms for chloro-substituted amide derivatives involves interaction with the fungal cell membrane. Specifically, these compounds may bind to ergosterol, a vital component of the fungal plasma membrane. This binding disrupts membrane integrity, leading to leakage of cellular contents and ultimately fungal cell death. scielo.br An additional or alternative mechanism could be the inhibition of DNA synthesis within the fungal cell, potentially through the inhibition of key enzymes like thymidylate synthase. scielo.br

Structure-activity relationship (SAR) studies on related nicotinamide derivatives have provided insights into the features that enhance antifungal potency. For instance, the introduction of specific substituents on the benzene (B151609) ring, such as 4-chloro-6-methyl groups, has been shown to enhance antifungal activity. nih.gov Similarly, the presence of a hydrazone group containing N,N-dimethylamino and an acetyl group at the -NH2 position can also contribute to increased antifungal efficacy. nih.gov These findings suggest that the specific substitutions on the core structure of this compound are critical in determining the precise nature and potency of its antimicrobial and antifungal actions.

Anticancer Mechanisms of Action of Derivatives

Derivatives of this compound have emerged as a class of compounds with significant potential in oncology, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted and often target key pathways involved in cancer cell proliferation, survival, and angiogenesis.

A primary anticancer mechanism identified for nicotinic acid derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade promoting the growth of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. By selectively inhibiting VEGFR-2, these derivatives can block the downstream signaling pathways, thereby cutting off the tumor's blood supply and hindering its growth. This targeted inhibition can also induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, some novel nicotinic acid-based cytotoxic agents have demonstrated potent VEGFR-2 inhibition, leading to a significant increase in caspase-3 levels, a key executioner enzyme in the apoptotic cascade. nih.gov

In addition to anti-angiogenic effects, some derivatives of nicotinic acid have been found to induce DNA damage in cancer cells. mdpi.com This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) that can directly damage DNA, or through the inhibition of DNA repair enzymes. The accumulation of DNA damage can trigger cell cycle arrest and, ultimately, apoptosis.

The specific structural features of this compound derivatives likely play a significant role in their anticancer activity. The combination of the nicotinic acid core with the chloro and o-tolyl groups can influence the compound's binding affinity to target proteins like VEGFR-2, as well as its pharmacokinetic properties. Further research into the structure-activity relationships of these derivatives will be crucial for optimizing their anticancer efficacy.

Agrochemical Activity Mechanisms (Herbicidal, Fungicidal, Insecticidal) of Derivatives

Derivatives of this compound have shown promise in the agrochemical sector, particularly as herbicides and fungicides. The mechanisms underlying these activities are rooted in the specific interactions of these compounds with biological pathways in target organisms.

Herbicidal Activity

Nicotinic acid and its derivatives have been explored as a foundation for novel herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to this compound, have exhibited significant herbicidal activity. nih.gov The mode of action for these compounds is likely related to the disruption of essential physiological processes in susceptible plants. While the precise molecular targets are still under investigation, the observed herbicidal effects suggest interference with pathways such as amino acid synthesis, fatty acid metabolism, or hormonal signaling.

Structure-activity relationship (SAR) studies on these chloronicotinamide derivatives have provided valuable insights. For instance, the nature and position of substituents on the aryl ring have a marked impact on herbicidal potency. One particular derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, demonstrated excellent herbicidal activity against duckweed (Lemna paucicostata). nih.gov This indicates that specific electronic and steric properties of the molecule are critical for its interaction with the target site in the weed. The development of these derivatives is particularly focused on controlling monocotyledonous weeds. nih.gov

Fungicidal Activity

The fungicidal potential of nicotinamide derivatives has also been recognized, with the introduction of specific chemical moieties enhancing their efficacy. For example, incorporating a 1,3,4-oxadiazole substructure into nicotinamide derivatives has been shown to yield compounds with broad-spectrum antifungal activity. nih.gov The mechanism of action for these fungicidal derivatives is likely multifaceted. As with their antimicrobial action, they may disrupt the fungal cell membrane integrity or interfere with essential metabolic pathways.

SAR studies have revealed that substitutions on the benzene ring, such as the presence of 4-chloro-6-methyl groups, can significantly enhance the antifungal activity of these compounds. nih.gov This suggests that the electronic and steric properties of the substituents are crucial for the interaction with fungal-specific targets.

Insecticidal Activity

Currently, there is limited specific information available in the public domain regarding the insecticidal mechanisms of action for derivatives of this compound. Further research is required to explore and establish their potential in this area of agrochemical application.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This methodology is instrumental in the rational design and optimization of novel bioactive molecules, including derivatives of this compound.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that involves several key steps. Initially, a dataset of compounds with known biological activities (e.g., antimicrobial, anticancer, or herbicidal) is compiled. researchgate.net This dataset is then typically divided into a training set, which is used to build the model, and a test set, which is used to validate its predictive power. nih.gov

Various statistical methods can be employed to construct the QSAR model, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. nih.gov MLR attempts to establish a linear relationship between the biological activity and the molecular descriptors, while ANNs can capture more complex, non-linear relationships. The goal is to generate a model that can accurately predict the biological activity of new, untested compounds based solely on their chemical structure. The robustness and predictive capability of the developed QSAR models are assessed through rigorous internal and external validation techniques. researchgate.net

Correlation of Physico-chemical Descriptors with Bioactivity

A fundamental aspect of QSAR modeling is the use of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others. frontiersin.org

The process of correlating these physicochemical descriptors with bioactivity involves identifying which molecular properties are most influential in determining the observed biological effect. For instance, a QSAR study might reveal that the hydrophobicity (logP) of a series of nicotinic acid derivatives is positively correlated with their antifungal activity, suggesting that more lipophilic compounds are better able to penetrate the fungal cell membrane. Conversely, steric hindrance at a particular position on the molecule might be found to be negatively correlated with activity, indicating that bulky substituents are detrimental.

By understanding these correlations, medicinal and agricultural chemists can make more informed decisions in the design of new derivatives of this compound, prioritizing modifications that are predicted to enhance the desired biological activity while minimizing undesirable properties. This data-driven approach can significantly accelerate the discovery and development of new therapeutic and agrochemical agents. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The industrial production of nicotinic acid and its derivatives has traditionally relied on methods that can be harsh on the environment. nih.govmdpi.com For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, a common industrial process, produces nitrous oxide, a potent greenhouse gas. nih.govmdpi.com This has spurred research into greener and more sustainable synthetic routes.

Current laboratory-scale synthesis of 6-Chloro-4-o-tolyl-nicotinic acid often involves multiple steps with the use of reagents that are not ideal for large-scale production. newdrugapprovals.orggoogle.comnewdrugapprovals.org One documented method involves the reaction of 6-Chloro-nicotinic acid with o-tolylmagnesium chloride, followed by oxidation. newdrugapprovals.orgnewdrugapprovals.org While effective, this process requires careful control of reaction conditions and purification steps. google.comnewdrugapprovals.orgnewdrugapprovals.org

The focus of emerging research is on developing more efficient and environmentally friendly synthetic strategies. This includes exploring enzymatic and biocatalytic processes, which offer high conversion rates under milder reaction conditions. frontiersin.org The use of biocatalysts is a significant step towards the eco-friendly synthesis of nicotinic acid derivatives. frontiersin.org Additionally, researchers are investigating alternative catalytic systems, such as those based on cobalt and manganese, to improve the efficiency of oxidation reactions. nih.gov The goal is to create scalable, cost-effective, and sustainable methods for producing this compound and its analogues.

Exploration of Advanced Derivatization for Functional Material Development

The unique structure of this compound makes it a valuable scaffold for creating a diverse range of derivatives with potential applications in materials science. Derivatization, the process of chemically modifying a compound to produce new compounds with different properties, is a key area of exploration.

By modifying the carboxylic acid group and the chlorine atom on the pyridine (B92270) ring, researchers can synthesize a variety of amides, esters, and other functionalized molecules. google.com For example, the reaction of this compound with thionyl chloride followed by treatment with amines can yield various nicotinamides. google.comnewdrugapprovals.org These derivatives can then be further modified to create more complex structures.

The resulting compounds have potential uses in a range of functional materials. For instance, nicotinic acid derivatives are being investigated for their anti-corrosion properties and as components in chemical imaging toners and fungicides. mdpi.com The ability to tune the electronic and structural properties of the molecule through derivatization opens up possibilities for designing materials with specific optical, electronic, or biological functions.

Integration of Artificial Intelligence and Machine Learning in Computational Design of Analogues

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery process. Machine learning (ML) algorithms are increasingly being used to design novel analogues of existing compounds with improved properties. nih.gov This approach is highly relevant to the development of new derivatives of this compound.

In the context of this compound, AI can be used to design analogues with enhanced potency, selectivity, and pharmacokinetic profiles. By building predictive models based on existing data for nicotinic acid derivatives, researchers can virtually screen large libraries of potential compounds and prioritize the most promising candidates for synthesis and testing.

Identification and Characterization of Undiscovered Biological Targets for this compound Derivatives

While some derivatives of this compound are known to act as neurokinin-1 (NK1) receptor antagonists, there is a vast and largely unexplored landscape of other potential biological targets. google.comnewdrugapprovals.org The nicotinic acid scaffold is present in many biologically active molecules, suggesting that its derivatives could interact with a wide range of proteins and enzymes. ekb.egnih.gov

Emerging research is focused on identifying and validating these new biological targets. This involves a combination of computational and experimental approaches. Molecular docking simulations can be used to predict the binding of this compound derivatives to various protein structures. nih.govnih.gov High-throughput screening assays can then be used to experimentally test these predictions and identify novel interactions.

The discovery of new biological targets would significantly expand the therapeutic potential of this class of compounds. For example, nicotinic acid derivatives have shown promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov Further research could uncover applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. mdpi.comhealth.com

Synergistic Applications and Combination Strategies with Other Chemical Entities

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction in drug development. Similarly, combination therapy, the use of two or more drugs to treat a disease, can offer significant advantages over monotherapy, including increased efficacy and reduced side effects.

Researchers are exploring the potential for synergistic interactions between derivatives of this compound and other chemical entities. This could involve combining a nicotinic acid derivative with another drug to target different pathways involved in a disease. For example, in the treatment of diabetes, a combination of a sodium-glucose cotransporter 2 (SGLT2) inhibitor with a dipeptidyl peptidase-4 (DPP-4) inhibitor has shown synergistic effects. newdrugapprovals.org

The development of hybrid molecules, where two different pharmacophores are covalently linked, is another promising strategy. mdpi.com This approach can lead to compounds with novel mechanisms of action and improved therapeutic profiles. The versatile chemical nature of this compound makes it an excellent candidate for the design of such hybrid molecules. mdpi.com

Q & A

Q. How can this compound be integrated into materials science or pharmacology?

  • Methodological Answer :
  • Materials Science : Use as a ligand in metal-organic frameworks (MOFs) for gas storage. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis.
  • Pharmacology : Screen for kinase inhibition using ATP-binding site assays. Molecular docking (e.g., AutoDock Vina) can prioritize targets like JAK2 or EGFR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.